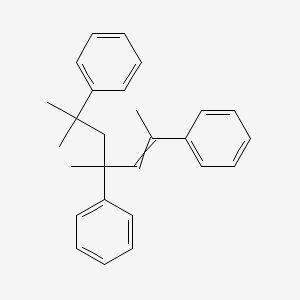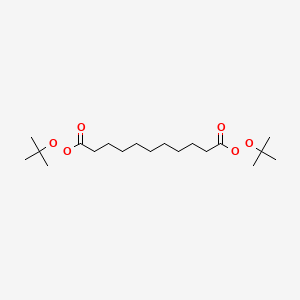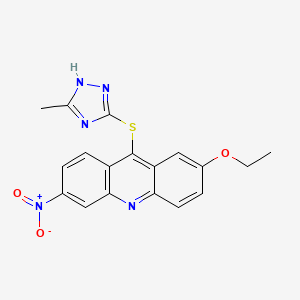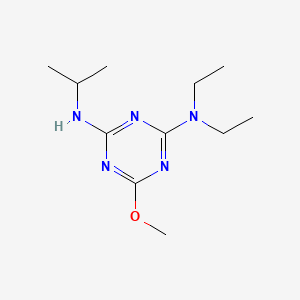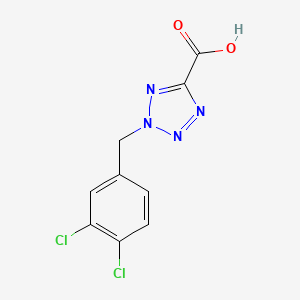
2-(3,4-Dichlorobenzyl)-2H-tetrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzyl chloride.
Formation of Tetrazole Ring: The 3,4-dichlorobenzyl chloride is reacted with sodium azide to form the tetrazole ring. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Carboxylation: The resulting tetrazole derivative is then carboxylated using carbon dioxide under high pressure to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Forms alcohol derivatives.
Substitution: Results in various substituted tetrazole derivatives.
科学研究应用
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for designing new drugs, particularly those targeting bacterial and fungal infections.
Agriculture: Employed in the synthesis of agrochemicals for pest control.
Materials Science: Utilized in the development of new materials with specific properties, such as corrosion resistance.
作用机制
The mechanism of action of 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with metabolic pathways in microorganisms, leading to their death or inhibition of growth.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dichloro-benzyl)-2H-tetrazole
- 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-methyl
- 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-ethyl
Uniqueness
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to its analogs. This makes it more versatile for various applications in medicinal chemistry and materials science.
属性
分子式 |
C9H6Cl2N4O2 |
|---|---|
分子量 |
273.07 g/mol |
IUPAC 名称 |
2-[(3,4-dichlorophenyl)methyl]tetrazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6Cl2N4O2/c10-6-2-1-5(3-7(6)11)4-15-13-8(9(16)17)12-14-15/h1-3H,4H2,(H,16,17) |
InChI 键 |
IUZJVBHXZOYPOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CN2N=C(N=N2)C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


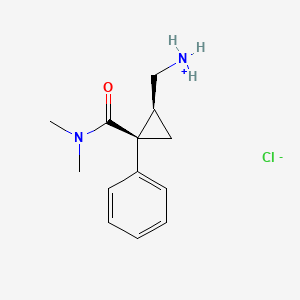
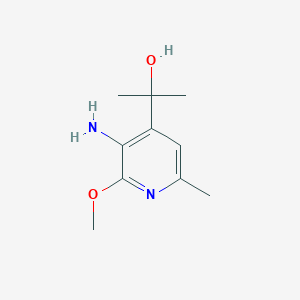
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
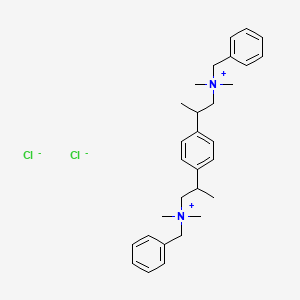

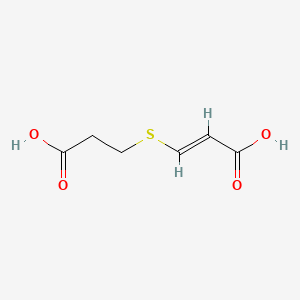
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
